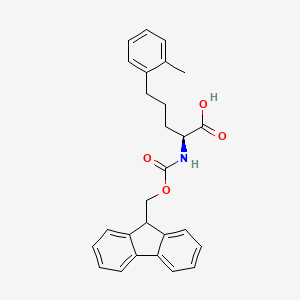

Fmoc-(S)-2-amino-5-(2-methylphenyl)pentanoic acid

Description

Fmoc-(S)-2-amino-5-(2-methylphenyl)pentanoic acid is a synthetic amino acid derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the α-amino position and a 2-methylphenyl substituent at the δ-position of the pentanoic acid backbone. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to introduce hydrophobic and sterically bulky residues into peptide sequences. The Fmoc group ensures selective deprotection under mild basic conditions, while the 2-methylphenyl side chain enhances peptide stability and modulates interactions in biological systems .

Molecular Formula: C₂₈H₂₇NO₄ (inferred from structural analogs in and ). CAS Number: 2349317-81-1 (for the 3-methylphenyl analog; target compound’s exact CAS may vary) .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(2-methylphenyl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO4/c1-18-9-2-3-10-19(18)11-8-16-25(26(29)30)28-27(31)32-17-24-22-14-6-4-12-20(22)21-13-5-7-15-23(21)24/h2-7,9-10,12-15,24-25H,8,11,16-17H2,1H3,(H,28,31)(H,29,30)/t25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRAPLJNQODIOI-VWLOTQADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(S)-2-amino-5-(2-methylphenyl)pentanoic acid typically involves the protection of the amino group with the Fmoc group. One common method involves the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling required in SPPS. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-2-amino-5-(2-methylphenyl)pentanoic acid undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine in dimethylformamide.

Coupling: The amino group can react with carboxyl groups of other amino acids or peptides to form peptide bonds.

Substitution: The side chain of the amino acid can undergo various substitution reactions depending on the reagents used.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide.

Coupling: Carbodiimides such as EDC or DCC, often in the presence of HOBt or HOAt to improve coupling efficiency.

Substitution: Various electrophiles can be used for substitution reactions on the side chain.

Major Products Formed

The major products formed from these reactions are typically peptides or modified amino acids, depending on the specific reactions and conditions used.

Scientific Research Applications

Fmoc-(S)-2-amino-5-(2-methylphenyl)pentanoic acid is widely used in scientific research, particularly in the fields of:

Chemistry: Used in the synthesis of peptides and peptidomimetics.

Biology: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: Employed in the development of peptide-based drugs and therapeutic agents.

Industry: Used in the production of synthetic peptides for various applications, including as research tools and in diagnostics.

Mechanism of Action

The mechanism of action of Fmoc-(S)-2-amino-5-(2-methylphenyl)pentanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to reveal the free amino group, allowing for further modifications or interactions.

Comparison with Similar Compounds

Fmoc-(S)-2-amino-5-phenylpentanoic Acid

- Structural Difference : Lacks the methyl substituent on the phenyl ring.

- Impact :

- Hydrophobicity : The absence of the methyl group reduces hydrophobicity compared to the 2-methylphenyl analog.

- Steric Effects : Lower steric hindrance may enhance flexibility in peptide backbone conformations.

- Applications : Preferred for peptides requiring moderate aromatic interactions without steric constraints .

Fmoc-(S)-2-amino-5-(3-methylphenyl)pentanoic Acid

- Structural Difference : Methyl group at the 3-position instead of the 2-position on the phenyl ring.

- Impact :

Fmoc-(S)-2-amino-5-(2,5-dimethylphenyl)pentanoic Acid

- Structural Difference : Additional methyl group at the 5-position of the phenyl ring.

- Impact: Hydrophobicity and Steric Bulk: Increased hydrophobicity and steric hindrance compared to monosubstituted analogs.

Fmoc-5-Azido Derivatives (e.g., Fmoc-(S)-5-azido-2-aminopentanoic Acid)

Fluorinated Analogs (e.g., (S)-2-Amino-5,5,5-trifluoropentanoic Acid)

- Structural Difference : Trifluoromethyl (-CF₃) group replaces the 2-methylphenyl moiety.

- Impact :

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituent Position/Group | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| Fmoc-(S)-2-amino-5-(2-methylphenyl)pentanoic acid | 2-methylphenyl | ~443.54 (inferred) | High hydrophobicity, steric bulk |

| Fmoc-(S)-2-amino-5-phenylpentanoic acid | Phenyl (no substituent) | ~399.44 | Moderate hydrophobicity |

| Fmoc-(S)-2-amino-5-(3-methylphenyl)pentanoic acid | 3-methylphenyl | ~443.54 | Altered electronic profile |

| Fmoc-(S)-5-azido-2-aminopentanoic acid | δ-azide | ~362.37 | Click chemistry compatibility |

| (S)-2-Amino-5,5,5-trifluoropentanoic acid | δ-CF₃ | ~191.13 | Enhanced metabolic stability |

Research Findings and Mechanistic Insights

- Steric Effects : The 2-methylphenyl group in the target compound increases steric hindrance, reducing coupling efficiency in SPPS compared to unsubstituted analogs but improving protease resistance in final peptides .

- Enzyme Interactions : Fluorinated and azido derivatives exhibit distinct mechanisms; for example, trifluoromethyl groups enhance binding to hydrophobic enzyme pockets, while azides enable covalent modifications .

- Synthetic Challenges : Ortho-substituted phenyl analogs (e.g., 2-methylphenyl) require optimized reaction conditions to prevent racemization during Fmoc deprotection .

Biological Activity

Fmoc-(S)-2-amino-5-(2-methylphenyl)pentanoic acid is a non-natural amino acid widely utilized in peptide synthesis and research. Its unique structure and properties make it a valuable compound for studying various biological interactions, particularly in the fields of biochemistry and medicinal chemistry.

Chemical Structure and Properties

This compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is essential for solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group during synthesis, allowing for selective reactions with carboxyl groups from other amino acids to form peptide bonds. The compound's structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 247.32 g/mol

Peptide Synthesis

This compound is primarily used in SPPS, enabling the construction of peptides and peptidomimetics. This method allows for the introduction of various functional groups, enhancing the biological activity and specificity of synthesized peptides. The compound plays a critical role in studying protein-protein interactions and enzyme-substrate dynamics, making it invaluable in drug discovery and development .

The mechanism of action for this compound involves its role as a building block in peptide synthesis. The Fmoc group is removed using bases like piperidine, revealing the free amino group for further modifications or interactions. This deprotection step is crucial for facilitating subsequent coupling reactions with other amino acids or bioactive molecules.

Case Studies

- Peptide Libraries : A study utilized this compound to create combinatorial libraries for screening potential ligands using NMR spectroscopy. The libraries contained approximately 125,000 compounds, demonstrating the versatility of this amino acid in generating diverse peptide structures .

- Tumor Imaging : Research involving (S)-[(18)F]FAMPe, a radiolabeled derivative of this compound, highlighted its application in brain tumor imaging. The study showed that (S)-[(18)F]FAMPe exhibited superior tumor uptake compared to other established substrates, indicating its potential utility in cancer diagnostics .

Comparative Analysis of Biological Activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Fmoc-(S)-2-amino-5-(2-methylphenyl)pentanoic acid in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Standard Fmoc-SPPS protocols are recommended. The compound is coupled to resin using activating agents like HATU (0.5–1.0 eq) and DIEA (2–4 eq) in DMA or DMF at 15–25°C for 2–24 hours. Post-coupling, deprotection is achieved with 20% piperidine in DMF. Critical parameters include inert atmosphere (N₂ bubbling) and resin swelling pre-activation .

- Analytical Validation : Monitor coupling efficiency via Kaiser test (ninhydrin) and confirm purity using reverse-phase HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS) .

Q. How can the stereochemical integrity of the (S)-configured amino acid be preserved during synthesis?

- Methodological Answer : Use chiral auxiliaries or enantiomerically pure starting materials. Maintain low temperatures (0–15°C) during coupling to minimize racemization. Confirm configuration via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What purification techniques are effective for isolating this compound post-synthesis?

- Methodological Answer : After cleavage from resin (TFA/water/triisopropylsilane), precipitate the crude product in cold ether. Purify via flash chromatography (silica gel, 0–5% MeOH in DCM) or preparative HPLC. Lyophilize the final product and store at -20°C under inert gas .

Advanced Research Questions

Q. How does the 2-methylphenyl substituent influence peptide conformational stability and aggregation?

- Methodological Answer : The bulky 2-methylphenyl group introduces steric hindrance, potentially altering peptide secondary structures (e.g., α-helices vs. β-sheets). Characterize via:

- Circular Dichroism (CD) : Compare spectra with unmodified peptides.

- NMR Spectroscopy : Analyze NOE patterns for spatial constraints.

- Molecular Dynamics Simulations : Model steric effects on folding .

Q. What strategies mitigate side reactions (e.g., oxidation, thioether formation) in derivatives of this compound?

- Methodological Answer :

- Oxidation Prevention : Use antioxidants (e.g., TCEP) in buffers and avoid prolonged exposure to air.

- Thioether Control : Replace tritylthio groups (if present) with stable alternatives like methylthio .

- Side Chain Protection : Employ acid-labile protecting groups (e.g., tert-butyl) for sensitive functionalities .

Q. Can this compound serve as a mechanistic probe for enzyme inhibition, analogous to nitric oxide synthase inhibitors?

- Methodological Answer : Design assays to evaluate competitive vs. non-competitive inhibition:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.